2,3,6-Trichloro-7-fluoroquinoxaline
CAS No.: 1217303-10-0
Cat. No.: VC0058822
Molecular Formula: C8H2Cl3FN2
Molecular Weight: 251.466
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217303-10-0 |
|---|---|
| Molecular Formula | C8H2Cl3FN2 |
| Molecular Weight | 251.466 |
| IUPAC Name | 2,3,6-trichloro-7-fluoroquinoxaline |
| Standard InChI | InChI=1S/C8H2Cl3FN2/c9-3-1-5-6(2-4(3)12)14-8(11)7(10)13-5/h1-2H |
| Standard InChI Key | NDYATAUOZJAIEF-UHFFFAOYSA-N |
| SMILES | C1=C2C(=CC(=C1F)Cl)N=C(C(=N2)Cl)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
2,3,6-Trichloro-7-fluoroquinoxaline consists of a quinoxaline core with three chlorine atoms and one fluorine atom strategically positioned around the bicyclic framework. The quinoxaline backbone itself comprises two fused six-membered rings: a benzene ring fused with a pyrazine ring (containing two nitrogen atoms). This arrangement creates a planar, aromatic structure with specific electronic properties influenced by the halogen substituents.
Physical and Chemical Properties
The physical and chemical properties of 2,3,6-Trichloro-7-fluoroquinoxaline are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | 2,3,6-trichloro-7-fluoroquinoxaline |
| CAS Number | 1217303-10-0 |
| Molecular Formula | C₈H₂Cl₃FN₂ |
| Molecular Weight | 251.47 g/mol |
| Physical State | Solid |
| Melting Point | 155°C |
| Standard InChI | InChI=1S/C8H2Cl3FN2/c9-3-1-5-6(2-4(3)12)14-8(11)7(10)13-5/h1-2H |
| Standard InChIKey | NDYATAUOZJAIEF-UHFFFAOYSA-N |
| SMILES Notation | C1=C2C(=CC(=C1F)Cl)N=C(C(=N2)Cl)Cl |
The compound is characterized by its aromatic nature and the presence of electronegative halogen atoms, which significantly influence its reactivity and physical properties. The chlorine and fluorine substituents increase the lipophilicity of the molecule while also affecting its electronic distribution, making it suitable for specific biological interactions.
Synthesis and Preparation
Synthetic Routes
The synthesis of 2,3,6-Trichloro-7-fluoroquinoxaline typically involves multi-step reactions starting from simpler precursors. One of the most common synthetic routes begins with 4-chloro-5-fluoro-1,2-phenylenediamine as the primary starting material .
A well-documented preparation method involves the reaction of 4-chloro-5-fluoro-1,2-phenylenediamine with oxalic acid, followed by chlorination using phosphorus oxychloride. This "one-pot" approach provides an efficient synthetic pathway to the target compound . The reaction proceeds through the formation of an intermediate quinoxalinedione, which is subsequently converted to the chlorinated product.
Reaction Conditions
The synthesis reaction typically requires controlled conditions:
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The reaction is conducted in an inert atmosphere to prevent oxidation.
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Temperature control is essential, with heating often required to achieve complete conversion.
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The chlorination step using phosphorus oxychloride requires reflux conditions.
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Purification is typically achieved through recrystallization or column chromatography .
The reported method yields 2,3,6-Trichloro-7-fluoroquinoxaline as a white solid with a melting point of approximately 155°C, confirming the purity and identity of the compound .
Chemical Reactivity
Reactivity Profile
2,3,6-Trichloro-7-fluoroquinoxaline exhibits reactivity patterns characteristic of halogenated heterocyclic compounds. The presence of three chlorine atoms and one fluorine atom creates an electron-deficient aromatic system that is susceptible to nucleophilic substitution reactions. Key aspects of its reactivity include:
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Nucleophilic aromatic substitution (SNAr) reactions, particularly at the chlorine positions.
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Cross-coupling reactions such as Suzuki, Stille, or Negishi couplings that can replace halogen atoms with various functional groups.
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Reduction reactions that may selectively remove halogen substituents.
The order of reactivity typically follows the pattern where the chlorine atoms at positions 2 and 3 are more reactive toward nucleophilic substitution than the chlorine at position 6, due to the activating effect of the ring nitrogen atoms.
Chemical Stability
The compound exhibits good chemical stability under standard laboratory conditions but may undergo decomposition under strongly basic or acidic conditions. The presence of multiple halogen substituents enhances its stability against oxidation but makes it susceptible to nucleophilic attack .
Long-term storage recommendations include keeping the compound in a cool, dry place, protected from light and moisture to prevent degradation .
Biological Activities and Applications
Research Applications
The compound serves as a valuable building block in medicinal chemistry and materials science:
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As an intermediate in the synthesis of more complex bioactive molecules
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In structure-activity relationship (SAR) studies to understand the influence of halogen substitution on biological activity
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As a reference compound for analytical chemistry and spectroscopic studies
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In the development of new synthetic methodologies for functionalized heterocycles
| Hazard Type | Classification |
|---|---|
| Skin Contact | Irritation (Category 2) |
| Eye Contact | Serious eye irritation (Category 2A) |
| Target Organ Toxicity | Single exposure (Category 3, Respiratory system) |
Spectroscopic Data
Spectral Characteristics
Spectroscopic data provides critical information for the identification and characterization of 2,3,6-Trichloro-7-fluoroquinoxaline. The following table summarizes key spectroscopic parameters:
| Spectroscopic Method | Data |
|---|---|
| IR (KBr, ν, cm⁻¹) | 3092, 3041, 1777, 1610, 1552, 1526, 1477, 1426, 1362, 1264, 1236, 1207, 1133, 1011, 896, 754, 603, 560, 448 |
| ¹H NMR (600MHz, CDCl₃) | δ (ppm): 7.76 (d, J=8.7Hz, 1H), 8.12 (d, J=7.4Hz, 1H) |
| ¹³C NMR (150MHz, CDCl₃) | δ (ppm): 113.2, 127.2, 129.4, 137.5, 139.9, 145.9, 146.7, 157.9, 159.6 |
| Mass Spectrometry | [M]⁺ 250 |
The spectroscopic profile confirms the structure of 2,3,6-Trichloro-7-fluoroquinoxaline. The ¹H NMR spectrum shows two aromatic protons with characteristic coupling patterns, while the ¹³C NMR spectrum reveals nine distinct carbon signals corresponding to the eight carbon atoms in the quinoxaline framework, with some signals potentially representing overlapping peaks or coupling effects with fluorine .
Analytical Methods
For the analysis and quality control of 2,3,6-Trichloro-7-fluoroquinoxaline, several methods can be employed:
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification
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X-ray crystallography for three-dimensional structural characterization
These analytical techniques ensure the identity, purity, and structural integrity of the compound for research and industrial applications.
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